molecular formula C6H13NO B13349091 (1S,3R)-3-Methoxycyclopentan-1-amine CAS No. 2227198-94-7

(1S,3R)-3-Methoxycyclopentan-1-amine

Cat. No.: B13349091
CAS No.: 2227198-94-7
M. Wt: 115.17 g/mol
InChI Key: BVILPGWUKJERFN-NTSWFWBYSA-N
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Description

(1S,3R)-3-Methoxycyclopentan-1-amine is a chiral amine with a cyclopentane ring substituted with a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Methoxycyclopentan-1-amine can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired enantiomerically pure compound . Another method involves the use of aziridine intermediates, which also results in the formation of the target compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, often employing advanced techniques such as chiral chromatography for enantiomeric separation.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Methoxycyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine or methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1S,3R)-3-Methoxycyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,3R)-3-Methoxycyclopentan-1-amine exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit the activity of enzymes like glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a type of programmed cell death . This inhibition disrupts cellular redox balance and triggers oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-Methoxycyclopentan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its methoxy group and chiral centers make it a valuable intermediate in asymmetric synthesis and pharmaceutical research.

Properties

CAS No.

2227198-94-7

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1S,3R)-3-methoxycyclopentan-1-amine

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1

InChI Key

BVILPGWUKJERFN-NTSWFWBYSA-N

Isomeric SMILES

CO[C@@H]1CC[C@@H](C1)N

Canonical SMILES

COC1CCC(C1)N

Origin of Product

United States

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